molecular formula C11H20N2O4 B11726892 1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate

1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate

Cat. No.: B11726892
M. Wt: 244.29 g/mol
InChI Key: HKXSGKUNQHIHNH-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate: is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate typically involves the reaction of diethyl malonate with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Step 1: Diethyl malonate is reacted with a primary amine (e.g., propylamine) in the presence of a base.

    Step 2: The intermediate product is then treated with formaldehyde and a secondary amine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the ester and amine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide or potassium carbonate in ethanol.

Major Products

    Oxidation: Carboxylic acids and amides.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diethyl 2-[amino(methylamino)methylidene]propanedioate
  • 1,3-Diethyl 2-[amino(ethylamino)methylidene]propanedioate
  • 1,3-Diethyl 2-[amino(butylamino)methylidene]propanedioate

Uniqueness

1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate is unique due to its specific combination of ester and amine functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 3-ethoxy-3-hydroxy-2-(N'-propylcarbamimidoyl)prop-2-enoate

InChI

InChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13)

InChI Key

HKXSGKUNQHIHNH-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C(=C(O)OCC)C(=O)OCC)N

Origin of Product

United States

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